molecular formula C11H15N5 B7574787 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine

2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine

Cat. No. B7574787
M. Wt: 217.27 g/mol
InChI Key: XCVTWXYDXCCNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine, also known as DMMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promise as a potential drug candidate due to its unique properties and mechanism of action. In

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. For example, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to inhibit the activity of the protein tyrosine kinase, which is involved in the progression of cancer. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the progression of diseases. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine in lab experiments is that it has been extensively studied and characterized, making it a well-understood compound. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine is relatively easy to synthesize and purify, making it readily available for use in experiments. One limitation of using 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for the study of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine. One area of interest is the development of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine and its effects on different enzymes and proteins. Finally, the development of new synthesis methods for 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine may help to improve its availability and purity.

Synthesis Methods

2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpyrimidin-4-amine with 2-methyl-3-pyrazolylmethanol in the presence of a suitable catalyst. This reaction results in the formation of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine in high yield and purity. Other methods of synthesis have also been explored, including the use of microwave-assisted synthesis and the use of alternative starting materials.

Scientific Research Applications

2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the progression of these diseases. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-6-11(15-9(2)14-8)12-7-10-4-5-13-16(10)3/h4-6H,7H2,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVTWXYDXCCNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine

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